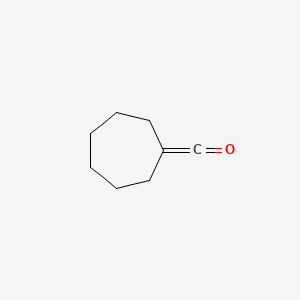
Cycloheptylidenemethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptylidenemethanone is an organic compound characterized by a seven-membered carbon ring with a methanone group attached. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is notable for its unique ring structure, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Cycloheptylidenemethanone can be synthesized through various organic reactions. One common method involves the reaction of cycloheptanone with a suitable reagent to introduce the methanone group. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient production of the compound. The choice of reagents and catalysts is optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Cycloheptylidenemethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes.
Substitution: The methanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Cycloheptylidenemethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cycloheptylidenemethanone involves its interaction with specific molecular targets. The methanone group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Cycloheptylidenemethanone can be compared with other cycloalkanes and ketones:
Cyclohexylidenemethanone: Similar structure but with a six-membered ring.
Cyclooctylidenemethanone: Contains an eight-membered ring, leading to different chemical properties.
Cyclopentylidenemethanone: Five-membered ring, resulting in distinct reactivity.
Uniqueness: this compound’s seven-membered ring provides a balance between ring strain and stability, making it unique among cycloalkanes
特性
CAS番号 |
42052-35-7 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
InChI |
InChI=1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h1-6H2 |
InChIキー |
PJJHPSIXXKLXQZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=C=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


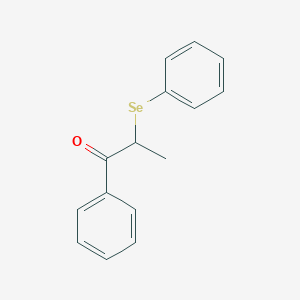

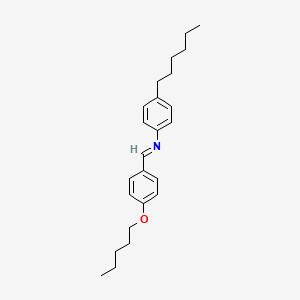
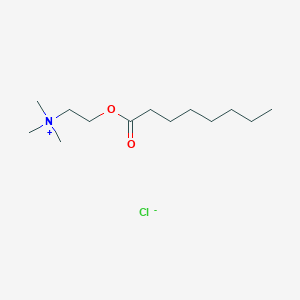
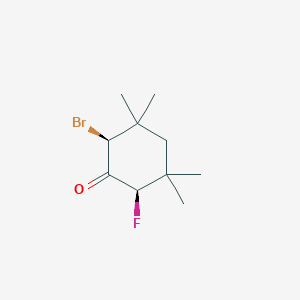
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
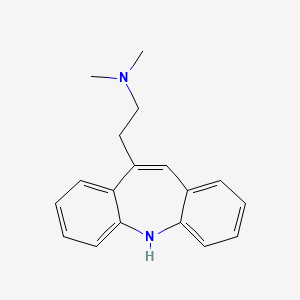
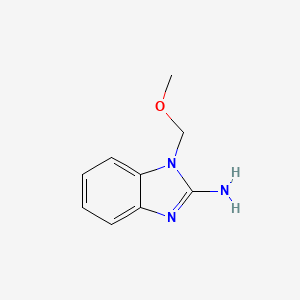
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)
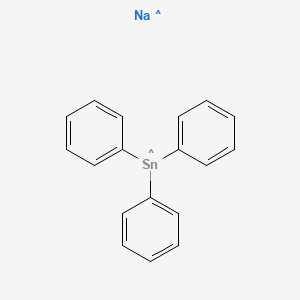
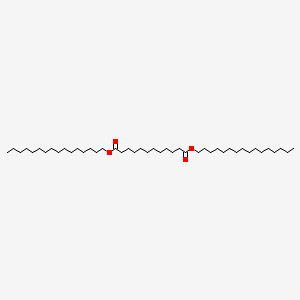
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)

